Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
Thiadiazole derivatives can be synthesized using various methods. For instance, they can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can vary greatly depending on the substituents attached to the thiadiazole ring. The thiadiazole ring itself is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives can be quite diverse, largely depending on the substituents attached to the thiadiazole ring. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .Physical and Chemical Properties Analysis
Thiadiazole derivatives are generally characterized by their good liposolubility, which is most likely attributed to the presence of the sulfur atom . The physical and chemical properties of specific thiadiazole derivatives would depend on their exact molecular structure.Mechanism of Action
Target of Action
It’s known that thiadiazole-containing compounds, like the one , can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to a broad spectrum of biological activities .
Biochemical Pathways
Compounds containing a thiadiazole ring have been found to exert a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazoles are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the compound’s bioavailability.
Result of Action
Numerous thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models . This suggests that the compound may have potential anticancer effects.
Action Environment
The ability of thiadiazole-containing compounds to cross cellular membranes suggests that they may be influenced by the cellular environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-2-24-17(23)21-10-8-20(9-11-21)14(22)12-25-16-18-15(19-26-16)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGWPRCSADVDIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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